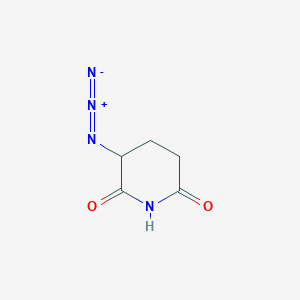

3-Azidopiperidine-2,6-dione

CAS No.: 1974402-37-3

Cat. No.: VC6657907

Molecular Formula: C5H6N4O2

Molecular Weight: 154.129

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1974402-37-3 |

|---|---|

| Molecular Formula | C5H6N4O2 |

| Molecular Weight | 154.129 |

| IUPAC Name | 3-azidopiperidine-2,6-dione |

| Standard InChI | InChI=1S/C5H6N4O2/c6-9-8-3-1-2-4(10)7-5(3)11/h3H,1-2H2,(H,7,10,11) |

| Standard InChI Key | XRFYBLAXLGAQRA-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC(=O)C1N=[N+]=[N-] |

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Azidopiperidine-2,6-dione features a six-membered piperidine ring with two ketone groups at positions 2 and 6 and an azide substituent at position 3. The IUPAC name, 3-azidopiperidine-2,6-dione, reflects this arrangement, while its SMILES notation ([N-]=[N+]=NC1CCC(=O)NC1=O) provides a machine-readable representation of the structure . The azide group (-N₃) introduces significant reactivity, enabling participation in click chemistry reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Comparative analysis with structurally related compounds reveals distinct properties. For example, 3-methylpiperidine-2,6-dione (CAS 29553-51-3), which substitutes the azide with a methyl group, exhibits a lower molecular weight (127.14 g/mol) and altered solubility profiles due to reduced polarity . The following table summarizes key physicochemical data:

Spectroscopic Characterization

While direct spectroscopic data for 3-azidopiperidine-2,6-dione remains limited in publicly available literature, inferences can be drawn from analogous compounds. The azide group typically exhibits a strong infrared absorption band near 2100 cm⁻¹ due to the asymmetric stretching vibration of the N₃ moiety . Nuclear magnetic resonance (NMR) spectroscopy would likely show distinct proton environments:

-

¹H NMR: Deshielded protons adjacent to the electron-withdrawing azide and carbonyl groups, with complex splitting patterns due to ring conformation.

-

¹³C NMR: Carbonyl carbons expected near 170-180 ppm, with the azide-bearing carbon resonating upfield relative to aliphatic carbons .

Synthesis and Manufacturing

Established Synthetic Routes

-

Ring Formation: Cyclization of glutaric acid derivatives to form the piperidine-2,6-dione core.

-

Azide Introduction: Nucleophilic displacement of a leaving group (e.g., mesylate or bromide) at position 3 using sodium azide (NaN₃). This mirrors methods employed in the synthesis of 3′-azido-2′,3′-dideoxynucleosides, where mesylation followed by azide displacement achieves regioselective functionalization .

Challenges in such syntheses may include:

-

Competing elimination reactions during azide substitution

-

Sensitivity of the azide group to reduction or thermal degradation

-

Purification difficulties due to the polar nature of intermediates

Industrial-Scale Production Considerations

Commercial availability through suppliers like AChemBlock (Catalog ID: U141585) indicates established manufacturing protocols, though proprietary details remain undisclosed . Scale-up would require addressing:

-

Safety: Azides pose explosion risks at high concentrations or temperatures, necessitating dilute reaction conditions and rigorous temperature control.

-

Purification: Chromatographic methods (e.g., silica gel column chromatography) or recrystallization likely achieve the reported 95% purity .

Reactivity and Derivative Formation

Azide-Specific Reactions

The azide group in 3-azidopiperidine-2,6-dione enables transformative reactions:

-

Click Chemistry: Reaction with terminal alkynes via CuAAC forms 1,2,3-triazole linkages, valuable for bioconjugation or polymer synthesis.

-

Staudinger Reaction: Conversion to iminophosphoranes by reaction with triphenylphosphine, enabling subsequent transformations to amines or amides .

Ketone Reactivity

The two ketone groups permit further functionalization:

-

Condensation Reactions: Formation of hydrazones or semicarbazones for crystallography or coordination chemistry.

-

Reduction: Selective reduction to secondary alcohols could modulate solubility and biological activity .

Pharmaceutical and Materials Science Applications

Drug Discovery Intermediate

While direct biological data for 3-azidopiperidine-2,6-dione is scarce, its structural analogs demonstrate therapeutic potential. For instance, 3′-azido-2′,3′-dideoxynucleosides exhibit potent anti-HIV activity through inhibition of reverse transcriptase . The azide group in such compounds enhances metabolic stability by resisting enzymatic degradation, a property that could extend to piperidine-based derivatives .

Polymer and Material Synthesis

The dual reactivity of azide and ketone groups makes 3-azidopiperidine-2,6-dione a candidate for:

-

Crosslinking Agents: In epoxy resins or polyurethanes, where azide-alkyne cycloadditions create robust covalent networks.

-

Peptide Mimetics: Incorporation into pseudopeptide backbones via click chemistry, enabling stable secondary structure mimics .

Recent Advances and Future Directions

Emerging patents highlight growing interest in piperidine dione derivatives. US11299485B2 discloses thiophene-piperidine dione hybrids as kinase inhibitors, suggesting potential therapeutic applications for 3-azidopiperidine-2,6-dione derivatives . Future research directions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume